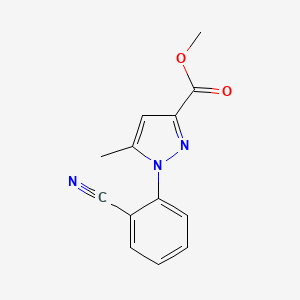
methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a bioactive compound, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the catalysts and conditions used, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.Aplicaciones Científicas De Investigación
-
Synthesis of Multi-Substituted Pyrrole Derivatives
- Field : Organic Chemistry .
- Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds is one of the most convenient methods to synthetize pyrrole heterocycles .
- Method : The method for synthesizing pyrrole based on the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins is also known as the Van Leusen pyrrole synthesis .
- Results : This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
-
Synthesis and Properties of 1-(2-cyanophenyl)-2-[2-methyl-5-(3,5-difluorophenyl)-3-thienyl]perfluorocyclopentene
- Field : Photochemistry .
- Application : An unsymmetrical photochromic diarylethene was synthesized and its photochromism and fluorescent properties were investigated .
- Method : The compound exhibited remarkable photochromism, changing from colorless to violet after irradiation with 297 nm UV light .
- Results : The fluorescence intensity of diarylethene 1o decreased upon irradiation with 297 nm UV light, in which fluorescence peaks were observed at 448 nm in hexane and at 426 nm in PMMA amorphous films, respectively .
-
Synthesis of 2-(2-cyanophenyl)-N-phenylacetamide Derivatives
- Field : Medicinal Chemistry .
- Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their potential as anticancer agents .
- Method : The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst .
- Results : Among all compounds, some showed excellent inhibitory activity against MCF-7 and A-549 cell lines, with IC50 values as low as 0.11 μM, which is better than the standard Etoposide .
-
Synthesis of Methyl N-[(2’-cyano-4-biphenylyl)methyl]-L-valinate Hydrochloride
- Field : Organic Synthesis .
- Application : This compound is a derivative of the 2-cyanophenyl group, and while specific applications are not mentioned, it could potentially be used in the synthesis of more complex organic compounds .
- Method : The specific synthesis method for this compound is not provided in the source .
- Results : The results or outcomes of using this compound in further reactions would depend on the specific reactions and conditions .
-
Synthesis of Quinazoline Derivatives
- Field : Medicinal Chemistry .
- Application : Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .
- Method : The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .
- Results : Researchers have already determined many therapeutic activities of quinazoline derivatives, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include studying how to handle and store the compound safely.
Direcciones Futuras
This would involve discussing potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If it’s a material, this could include potential new uses for the material.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
methyl 1-(2-cyanophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-7-11(13(17)18-2)15-16(9)12-6-4-3-5-10(12)8-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOXIVIAXSBXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



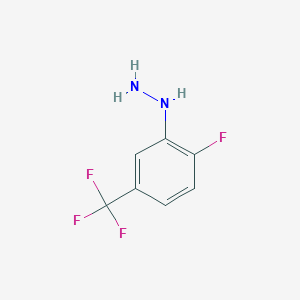

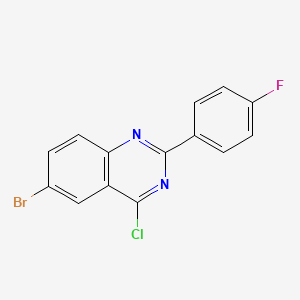
![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
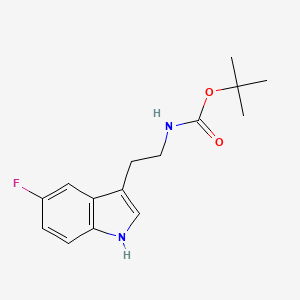

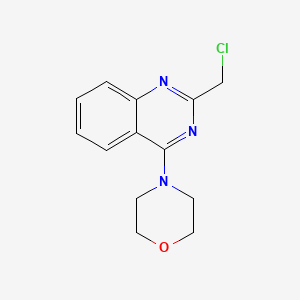

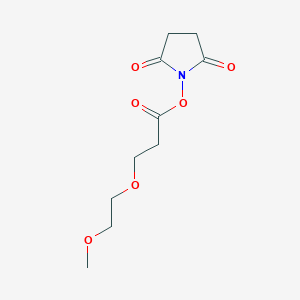
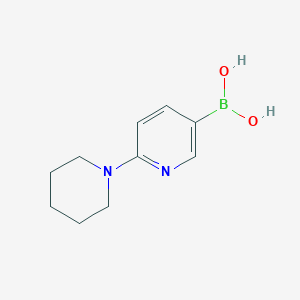
![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)
![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)
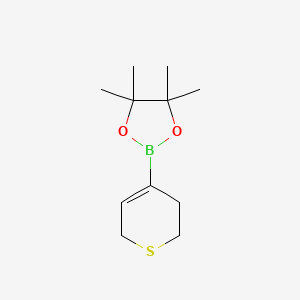
![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)